molecular formula C24H18N4O2 B2799298 8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-75-8

8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2799298
CAS RN: 901245-75-8
M. Wt: 394.434
InChI Key: BPYIFYMVSPYLMH-UHFFFAOYSA-N
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Description

8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as PMY-1, is a synthetic compound that belongs to the pyrazoloquinoline family. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Properties of Derivatives

  • Research on derivatives of pyrazoloquinoline, such as 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds, has focused on their preparation and characterization, including mass, IR, and 1H NMR spectra. These compounds are obtained from catalytic reduction or interaction with aldehydes and ketones, indicating a broad interest in the synthesis and functionalization of pyrazoloquinoline derivatives for various scientific applications (Coutts & El-Hawari, 1977).

Antibacterial and Antitumor Evaluation

  • A study on novel isolated or fused heterocyclic ring systems with the pyrazoloquinoline moiety highlighted the synthesis of compounds characterized by IR, 1H NMR, 13C NMR, mass spectral data, and quantum mechanical calculations. These compounds were evaluated for their antibacterial and antitumor properties, demonstrating the potential of pyrazoloquinoline derivatives in medical and pharmaceutical research (Hamama et al., 2012).

Supramolecular Structures

  • The effect of substitution on the supramolecular aggregation in dihydrobenzopyrazoloquinolines has been explored, with findings indicating that molecular modifications can influence hydrogen bonding patterns and the dimensionality of supramolecular structures. This research is pertinent to the development of materials with specific physical properties and functionalities (Portilla et al., 2005).

Synthesis of Novel Derivatives

  • Novel synthetic routes to pyrazolo[4,3-c]quinoline derivatives have been developed, showcasing methods to achieve regiospecific synthesis and highlighting the versatility of these compounds in organic synthesis. Such research underscores the potential for developing new materials with applications in organic electronics, optoelectronics, and other fields (Ren, 2005).

properties

IUPAC Name

8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-6-9-17(10-7-15)23-21-14-25-22-11-8-16(2)12-20(22)24(21)27(26-23)18-4-3-5-19(13-18)28(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYIFYMVSPYLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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